molecular formula C18H13N5O5S B3006135 2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-54-0

2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B3006135
CAS No.: 396720-54-0
M. Wt: 411.39
InChI Key: AADIYBMQRUJROD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 2-nitrobenzamide moiety at position 2. Its molecular structure integrates two nitro groups (on the benzamide and phenyl rings), contributing to strong electron-withdrawing effects. The thieno-pyrazole scaffold is a fused heterocyclic system combining thiophene and pyrazole rings, which may confer rigidity and influence intermolecular interactions such as hydrogen bonding or π-π stacking.

Properties

IUPAC Name

2-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O5S/c24-18(13-3-1-2-4-16(13)23(27)28)19-17-14-9-29-10-15(14)20-21(17)11-5-7-12(8-6-11)22(25)26/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADIYBMQRUJROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step reactions. One common method includes the reaction of 4-nitrophenylhydrazine with 2-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized with thiophene-2-carboxaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Cyclization Conditions: Acidic or basic conditions, depending on the desired product.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted benzamides.

    Cyclization Products: Polycyclic compounds with potential biological activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that modifications in the thieno[3,4-c]pyrazole structure can enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group in the compound may further contribute to its bioactivity by acting as an electron-withdrawing group, which can increase the reactivity of the molecule towards bacterial targets.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study demonstrated that related thieno[3,4-c]pyrazole derivatives showed promising results in reducing inflammation markers in vitro . The mechanism is believed to involve inhibition of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Synthesis Techniques

The synthesis of 2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times .

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide and thieno[3,4-c]pyrazole moieties have been systematically studied to identify key functional groups that enhance efficacy against specific biological targets .

Case Study: Antimicrobial Screening

A comprehensive screening of various thieno[3,4-c]pyrazole derivatives, including our target compound, revealed that certain modifications significantly improved antimicrobial potency compared to standard antibiotics . This study utilized a series of microbial assays to quantify the effectiveness of these compounds.

Case Study: Anti-inflammatory Activity

In another investigation focusing on inflammation models, researchers evaluated the anti-inflammatory potential of 2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide using animal models. The results indicated a marked reduction in edema and pain response when administered at specific dosages .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coliEnhanced activity with structural modifications
Anti-inflammatoryReduces inflammation markersSignificant reduction in edema in animal models
Synthesis TechniquesMicrowave-assisted synthesis improves yieldEfficient production under solvent-free conditions
Structure-Activity RelationshipKey functional groups identified for enhanced efficacyModifications lead to improved biological activity

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide moiety may also bind to specific proteins or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituent variations and inferred physicochemical properties:

Structural Analogues and Substituent Effects

2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide () Substituents: A methyl group replaces the nitro group on the benzamide ring. Impact: The electron-donating methyl group may enhance solubility in non-polar solvents compared to nitro-substituted analogues. Reduced steric bulk could also improve binding affinity in biological targets.

N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide () Substituents: A trifluoromethyl group replaces the nitro group on the benzamide ring. Its electronegativity may also stabilize charge-transfer interactions in crystal packing .

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide () Substituents: A bromine atom is introduced at the para position of the benzamide ring, and a methyl group replaces the nitro group on the phenyl ring. The methyl group reduces overall polarity, altering solubility profiles .

Comparative Data Table

Compound Name Substituent (Benzamide) Substituent (Phenyl) Molecular Weight (g/mol)* Key Inferred Properties
2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-nitro 4-nitro ~454.4 High polarity, strong electron-withdrawing effects
2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 2-methyl H (phenyl) ~377.4 Enhanced solubility, moderate lipophilicity
N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide 3-CF₃ 4-nitro ~476.4 High lipophilicity, stabilized charge transfer
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-bromo 4-methyl ~454.3 Halogen bonding potential, reduced polarity

*Molecular weights are approximate and calculated based on structural formulas.

Research Findings and Methodological Notes

  • Crystallography and SHELX Refinement : The structural analysis of such compounds often relies on X-ray crystallography refined using SHELX software (). For example, SHELXL’s robust handling of high-resolution data enables precise determination of nitro group orientations and hydrogen-bonding patterns .
  • Hydrogen Bonding and Crystal Packing : highlights the role of hydrogen bonds in stabilizing molecular aggregates. The nitro and amide groups in the target compound likely form intermolecular N–H···O and C–O···π interactions, influencing crystal morphology and stability .
  • Functional Group Trade-offs : Replacing nitro groups with methyl or trifluoromethyl moieties () balances electron effects and lipophilicity, a critical consideration in drug discovery. Bromine substitution () introduces halogen bonding, which can direct crystal packing but may complicate synthetic routes .

Biological Activity

The compound 2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule belonging to the thienopyrazole class, characterized by its unique structural features, including nitro groups and a thieno[3,4-c]pyrazole core. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is C18H13N5O5SC_{18}H_{13}N_{5}O_{5}S, with a molecular weight of approximately 397.39 g/mol. The structure features several functional groups that contribute to its biological activity:

  • Nitro Groups : Two nitro groups (-NO2) that may enhance reactivity and biological interactions.
  • Thienopyrazole Core : A bicyclic structure that is often associated with various pharmacological effects.
  • Benzamide Moiety : This part of the molecule can participate in hydrogen bonding and interactions with biomolecules.
PropertyValue
Molecular FormulaC18H13N5O5SC_{18}H_{13}N_{5}O_{5}S
Molecular Weight397.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number396720-54-0

Anticancer Activity

Research indicates that compounds containing thienopyrazole structures exhibit significant anticancer properties. For instance, derivatives of thienopyrazoles have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of nitro groups is believed to enhance these effects by facilitating the formation of reactive intermediates that interact with cellular components.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that derivatives with nitro substituents possess potent antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is thought to involve disruption of bacterial membrane integrity and interference with metabolic pathways.

Anti-inflammatory Effects

2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has shown promise as an anti-inflammatory agent. It inhibits key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These actions may reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus and P. aeruginosa
Anti-inflammatoryInhibits COX and iNOS

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Nitro Group Reduction : The nitro groups can undergo bioreduction to form reactive intermediates that can bind to proteins or nucleic acids, leading to cellular damage or modulation of biological pathways.
  • Enzyme Inhibition : The benzamide moiety allows for interactions with active sites of enzymes, potentially leading to inhibition of their activity and subsequent therapeutic effects.
  • Cell Membrane Interaction : The lipophilicity imparted by the aromatic rings may facilitate penetration into cell membranes, enhancing bioavailability and efficacy.

Case Study 1: Anticancer Activity Assessment

In a study examining the anticancer effects of thienopyrazole derivatives, researchers found that 2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism involved induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound inhibited bacterial growth at concentrations as low as 20 μM, showcasing its potential as a lead compound for developing new antibiotics .

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